cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate
Overview
Description
Cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is a type of organic compound that is synthesized in the laboratory and has various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can have various effects on gene expression. Inhibition of HDACs by cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate leads to an increase in histone acetylation, which can result in changes in gene expression.
Biochemical and Physiological Effects
Cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate has various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can result in changes in gene expression. This can have various effects on cell proliferation, differentiation, and apoptosis. Cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
Cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate has several advantages for lab experiments. It is a well-characterized compound that is readily available and has been extensively studied. It has a high potency for inhibiting HDACs and has been shown to have anti-inflammatory and anti-cancer properties. However, one limitation of using cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate is that it may have off-target effects on other enzymes and proteins.
Future Directions
There are several future directions for research on cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate. One area of research is to further understand its mechanism of action and its effects on gene expression. Another area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is a need to develop more selective HDAC inhibitors that have fewer off-target effects.
Scientific Research Applications
Cyclohexyl 4-[(3-pyridinylcarbonyl)amino]benzoate has various applications in scientific research. It is commonly used as a tool compound for studying the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. It has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which can have various effects on gene expression.
properties
IUPAC Name |
cyclohexyl 4-(pyridine-3-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-5-4-12-20-13-15)21-16-10-8-14(9-11-16)19(23)24-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTARHPKDIMWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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